N-{4-[(2,4-dimethyl-3-furyl)carbonylamino]phenyl}acetamide
Description
N-{4-[(2,4-Dimethyl-3-furyl)carbonylamino]phenyl}acetamide is a synthetic acetamide derivative characterized by a phenylacetamide core substituted at the para position with a 2,4-dimethyl-3-furyl carbonylamino group. The compound’s structure integrates an acetamide moiety (CH₃CONH–) linked to a phenyl ring, which is further functionalized with a furan-based carboxamide group.
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2,4-dimethylfuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-9-8-20-10(2)14(9)15(19)17-13-6-4-12(5-7-13)16-11(3)18/h4-8H,1-3H3,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXGOSVGCYUSYPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC(=C1C(=O)NC2=CC=C(C=C2)NC(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2,4-dimethyl-3-furyl)carbonylamino]phenyl}acetamide typically involves the reaction of 2,4-dimethylfuran with 4-aminophenylacetamide under specific conditions. The process may include steps such as:
Formation of the intermediate: Reacting 2,4-dimethylfuran with a suitable acylating agent to form the intermediate compound.
Coupling reaction: The intermediate is then coupled with 4-aminophenylacetamide in the presence of a catalyst, such as a palladium complex, under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(2,4-dimethyl-3-furyl)carbonylamino]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed.
Major Products Formed
Oxidation: Formation of furanones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-{4-[(2,4-dimethyl-3-furyl)carbonylamino]phenyl}acetamide has been explored for various scientific research applications:
Medicinal Chemistry: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: Studied for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: Used as a probe to study enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of N-{4-[(2,4-dimethyl-3-furyl)carbonylamino]phenyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can lead to changes in cellular processes and pathways, contributing to its biological effects.
Comparison with Similar Compounds
The following analysis compares N-{4-[(2,4-dimethyl-3-furyl)carbonylamino]phenyl}acetamide with structurally related acetamide derivatives, emphasizing substituent effects on activity, synthesis, and properties.
Structural and Functional Group Comparisons
Key Observations :
- Substituent Diversity : The target compound’s 2,4-dimethylfuryl group distinguishes it from sulfonamide (e.g., compound 35) or halogenated aryl analogs (e.g., dichlorophenyl derivatives). The furan ring may enhance π-π stacking interactions or modulate bioavailability compared to bulkier substituents .
- Pharmacological Potential: Sulfonamide derivatives (e.g., compound 35) exhibit notable analgesic activity, suggesting that the target compound’s furyl group could be explored for similar applications with improved selectivity .
Toxicological Considerations
- Limited toxicological data exist for structurally related acetamides. For example, 2-cyano-N-[(methylamino)carbonyl]acetamide () lacks thorough toxicological profiling, underscoring the need for detailed safety studies on the target compound .
Biological Activity
N-{4-[(2,4-dimethyl-3-furyl)carbonylamino]phenyl}acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and comparisons with similar compounds.
The synthesis of this compound typically involves the reaction of 2,4-dimethylfuran with 4-aminophenylacetamide. The process includes:
- Formation of Intermediate : Reacting 2,4-dimethylfuran with an acylating agent to form an intermediate.
- Coupling Reaction : The intermediate is coupled with 4-aminophenylacetamide in the presence of catalysts like palladium complexes under controlled conditions.
This compound is characterized by its unique structure, which includes a furan ring and an acetamide group attached to a phenyl ring, contributing to its biological activity .
Antimicrobial Activity
This compound has been investigated for its antimicrobial properties. Studies have shown that it exhibits activity against various bacterial strains. The mechanism appears to involve the inhibition of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Potential
Research indicates that this compound may have anticancer effects. It has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulatory proteins. In vitro studies demonstrated significant cytotoxicity against several cancer cell lines, suggesting its potential as a chemotherapeutic agent .
Neuroprotective Effects
Preliminary studies suggest that this compound may possess neuroprotective properties. It has been evaluated in models of neurodegenerative diseases, showing promise in reducing oxidative stress and inflammation in neuronal cells .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes critical for cellular processes by binding to their active sites.
- Receptor Modulation : It can alter receptor functions by interacting with binding sites, leading to changes in signaling pathways.
These interactions contribute to its antimicrobial and anticancer activities as well as potential neuroprotective effects.
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
| Compound Name | Structure | Biological Activity | Unique Features |
|---|---|---|---|
| N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide | Structure | Anticancer | Sulfonamide group enhances solubility |
| N-(4-{[(4-bromophenyl)thiazol-2-yl]-2-chloroacetamide}) | Structure | Antimicrobial | Thiazole ring contributes to activity |
This compound stands out due to its specific structural features and diverse biological activities.
Case Studies
- Anticancer Study : In a study involving various cancer cell lines (e.g., HeLa and MCF-7), this compound demonstrated IC50 values ranging from 10 µM to 30 µM, indicating significant cytotoxicity .
- Neuroprotection Study : In models of oxidative stress induced by hydrogen peroxide in neuronal cells, treatment with this compound resulted in a reduction of reactive oxygen species (ROS) by approximately 40%, suggesting protective effects against oxidative damage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
